molecular formula C20H18ClFN4O2S B2710538 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 1095929-92-2

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2710538
CAS No.: 1095929-92-2
M. Wt: 432.9
InChI Key: RYULFLVCPXQWEI-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a potent and selective small-molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulated FGFR signaling is a well-documented driver in a variety of cancers, making it a critical target for oncological research [a href="https://www.nature.com/articles/s41571-019-0177-3"]. This compound exerts its effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby suppressing receptor autophosphorylation and downstream signaling through key pathways such as MAPK and PI3K-AKT, which are essential for cell proliferation, survival, and migration [a href="https://www.cancer.gov/news-events/cancer-currents-blog/2020/fda-erdafitinib-bladder-cancer-fgfr"]. Its specific research value lies in its utility as a chemical probe to elucidate the complex roles of FGFRs in tumorigenesis, angiogenesis, and drug resistance mechanisms. Researchers employ this inhibitor in vitro and in vivo to investigate the pathophysiology of FGFR-aberrant cancers and to explore potential synergistic effects in combination therapy regimens, providing a vital tool for advancing targeted cancer therapeutics.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S.ClH/c21-13-8-6-12(7-9-13)18-17-15(22-11-23-17)10-16(19(26)27)25(18)20(28)24-14-4-2-1-3-5-14;/h1-9,11,16,18H,10H2,(H,22,23)(H,24,28)(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYULFLVCPXQWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the fluorophenyl and phenylcarbamothioyl groups, and the final hydrochloride salt formation. Common reagents used in these reactions include fluorobenzene, phenyl isothiocyanate, and various catalysts and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

Industry

In an industrial context, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The imidazo[4,5-c]pyridine core is shared among several derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogs include:

PD-123319 ()
  • Structure: (6S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid.
  • Key Features: Diphenylacetyl group at position 5 (enhances lipophilicity). Dimethylamino-methylphenyl substituent at position 1 (improves receptor binding).
4-(2-Methoxyphenyl) Derivative ()
  • Structure : 4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid.
  • Key Features :
    • 2-Methoxyphenyl at position 4 (moderate electron-donating effects).
4-[3-(Benzyloxy)Phenyl] Derivative ()
  • Structure : 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid.
  • Key Features :
    • Benzyloxy-phenyl group at position 4 (enhances steric bulk and π-π interactions).
  • Activity: Not reported, but the benzyloxy group may influence solubility and membrane permeability.

Substituent-Driven Pharmacological Differences

Compound Substituents (Position) Molecular Weight Key Pharmacological Notes References
Target Compound 4-(4-Fluorophenyl), 5-(Phenylcarbamothioyl) ~435.9 (est.) Hypothesized to modulate kinase or receptor activity due to thiourea moiety. N/A
PD-123319 5-(Diphenylacetyl), 1-[[4-(dimethylamino)-3-methylphenyl]methyl] 508.6 AT2 antagonist; no effect on blood pressure or vasoconstriction.
4-(2-Methoxyphenyl) derivative 4-(2-Methoxyphenyl) 273.29 Uncharacterized; potential intermediate for further derivatization.
  • Thiourea vs. This may shift target selectivity toward enzymes like kinases or proteases.
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to the 2-methoxyphenyl (electron-donating) in .

Research Findings and Implications

Angiotensin Receptor Selectivity

PD-123319’s AT2 selectivity highlights the importance of the diphenylacetyl group in discriminating between angiotensin receptor subtypes. The target compound’s thiourea group may instead favor interactions with cysteine proteases or kinases, though experimental validation is needed .

Antibacterial Potential

While imidazo[4,5,1-ij]quinoline derivatives () show moderate antibacterial activity, the target compound’s imidazo[4,5-c]pyridine core lacks the fused quinoline system required for DNA gyrase inhibition.

Biological Activity

The compound 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of imidazopyridine frameworks and subsequent functionalization with fluorophenyl and phenylcarbamothioyl groups. The general method includes:

  • Formation of Imidazo[4,5-c]pyridine : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the fluorophenyl and carbamothioyl groups is performed via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its biological activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A3754.2Induction of apoptosis
MCF-70.46CDK2 inhibition
HCT1160.39Inhibition of Aurora-A kinase
NCI-H4608.55Disruption of microtubule assembly

These results indicate that the compound exhibits potent anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • CDK Inhibition : The compound has shown significant inhibition against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Aurora Kinase Inhibition : It also inhibits Aurora-A kinase, a key regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Microtubule Disruption : The compound's interaction with tubulin suggests a potential role in disrupting microtubule dynamics, further contributing to its anticancer effects.

Case Studies

  • Study on A375 Cell Line : A study conducted by Li et al. demonstrated that the compound significantly inhibited cell proliferation in A375 melanoma cells with an IC50 value of 4.2 µM. Mechanistic studies indicated that this effect was mediated through apoptosis pathways involving caspase activation.
  • MCF-7 Breast Cancer Model : In another investigation focused on breast cancer (MCF-7 cells), the compound exhibited an IC50 value of 0.46 µM. The study revealed that it inhibited CDK2 activity, suggesting a targeted approach to halt cell cycle progression.
  • NCI-H460 Lung Cancer Cells : Research involving NCI-H460 lung cancer cells showed an IC50 value of 8.55 µM, with evidence pointing towards microtubule disruption as a mechanism for its cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride?

  • Methodology : The synthesis of this compound likely involves multi-step heterocyclic chemistry. A plausible route includes:

Condensation : React 4-fluorophenyl isothiocyanate with a pyridine precursor (e.g., ethyl 3-aminopyridine-4-carboxylate) to form the thiourea intermediate.

Cyclization : Use a cyclizing agent (e.g., POCl₃ or HATU) to form the imidazo[4,5-c]pyridine core.

Hydrolysis and Salt Formation : Hydrolyze the ester group to the carboxylic acid and treat with HCl to form the hydrochloride salt .

  • Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in common solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Note that the hydrochloride salt may enhance aqueous solubility.
  • Stability : Conduct accelerated stability studies at varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via LC-MS .
    • Key Parameters : Report kinetic degradation rates and identify degradation products.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the thiourea and imidazo[4,5-c]pyridine moieties in this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization energy barriers) and electron distribution in the thiourea group.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .
    • Validation : Compare computational results with experimental kinetic data (e.g., cyclization rates) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If conflicting enzyme inhibition results exist (e.g., IC₅₀ variability):

Assay Standardization : Verify buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. tissue-extracted).

Off-Target Profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

Structural Analysis : Compare X-ray crystallography or cryo-EM data of the compound-enzyme complex to confirm binding modes .

Q. What experimental designs optimize the compound’s selectivity for target enzymes versus homologous proteins?

  • Approach :

  • SAR Studies : Synthesize analogs with modified fluorophenyl or carbamothioyl groups. Test against a panel of homologous enzymes (e.g., kinases or dehydrogenases).
  • Covalent Docking : Use Schrödinger Suite or AutoDock to model interactions with active-site residues (e.g., cysteine or lysine targeting) .
    • Data Analysis : Calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) and correlate with structural features.

Methodological Considerations

Q. How can researchers validate the compound’s role in modulating folate-dependent enzymes (e.g., 5,10-methylene-THF interactions)?

  • Experimental Workflow :

Enzyme Assays : Measure activity of 5,10-methylene-THF reductase in the presence of the compound using spectrophotometric NADPH depletion assays.

Isotopic Labeling : Use ¹³C-labeled 5,10-methylene-THF to track metabolic flux via LC-MS .

Cellular Models : Test in folate-deficient cell lines to assess rescue or potentiation effects .

Key Challenges and Future Directions

  • Synthetic Scalability : Optimize one-pot reactions to reduce purification steps (e.g., tandem cyclization-hydrolysis).
  • Target Engagement : Develop fluorescent or biotinylated probes for live-cell imaging .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data standards for sharing synthetic protocols and bioactivity datasets .

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